Methyl 3-fluoro-5-hydroxybenzoate
Description
Significance of Fluorinated Benzoates in Chemical and Biological Sciences
Fluorinated benzoates are a class of organic compounds that have garnered considerable attention in the chemical and biological sciences. The introduction of fluorine atoms into a benzoate (B1203000) molecule can profoundly alter its physicochemical properties. nih.gov Due to fluorine's high electronegativity and small size, its substitution can impact a molecule's stability, solubility, and polarity. amazonaws.com These modifications are crucial in medicinal chemistry, as they can enhance the pharmacological activity and metabolic stability of drug candidates. nih.govamazonaws.com
The strategic incorporation of fluorine can lead to improved binding affinity with biological targets, such as enzymes and receptors. nih.gov Consequently, fluorinated compounds are integral to the design of novel therapeutics, with many fluorinated drugs currently on the market. nih.gov Fluorinated benzoates and their derivatives often serve as versatile intermediates or building blocks for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialized fine chemicals. google.comambeed.com
Research Rationale for Investigating Methyl 3-fluoro-5-hydroxybenzoate
The primary research interest in this compound lies in its utility as a chemical intermediate for the synthesis of more complex, biologically active molecules. Scientific literature and patent filings demonstrate its role as a key starting material or building block in the development of potential therapeutics targeting significant disease pathways.
Notably, this compound has been explicitly used in the synthesis of subtype-selective PPAR-alpha (Peroxisome Proliferator-Activated Receptor Alpha) agonists, which are investigated for treating conditions like diabetic retinopathy. It has also been employed in the creation of β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction inhibitors, a strategy explored in cancer research. Furthermore, the compound is listed as a reactant in the synthesis of heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines, which are designed as Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders. This consistent use as a precursor for diverse and sophisticated molecular targets underscores the rationale for its investigation and availability in the research chemical landscape.
Overview of Prior Research on Halogenated and Hydroxylated Benzoate Esters
Research into the broader category of halogenated and hydroxylated benzoate esters provides a valuable context for understanding the significance of this compound. Studies have shown that the presence and position of halogen and hydroxyl groups on the benzoate ring can confer significant biological activity.
For instance, a study on halogenated benzoate derivatives of altholactone, a naturally occurring compound, demonstrated that esterification with various halogenated benzoyl groups enhanced its antifungal activity. Derivatives such as 3-Bromo- and 2,4-dichlorobenzoates showed potent activity against Cryptococcus neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were highly active against Saccharomyces cerevisiae. This highlights the potential of halogenated benzoates in the development of new antifungal agents. The mechanism of antifungal action for benzoates, in general, has been linked to the inhibition of key enzymes in metabolic pathways like glycolysis.
Beyond direct biological activity, other halogenated and hydroxylated benzoate esters, such as Methyl 5-chloro-2-hydroxybenzoate, are also valued as crucial intermediates in pharmaceutical and fine chemical synthesis, similar to the subject of this article. ambeed.com The synthesis of these esters is often achieved through standard esterification procedures, such as reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst or a dehydrating agent like thionyl chloride.
Data Tables
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | N/A |
| Heavy Atom Count | 12 | |
| Rotatable Bond Count | 2 | |
| H-Bond Acceptor Count | 4 | |
| H-Bond Donor Count | 1 | |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | |
| ¹H NMR (500 MHz, CD₃OD) | δ ppm 7.23 (s, 1H), 7.13 (ddd, 1H, J = 1.3, 2.1, 9.1 Hz), 6.73 (td, 1H, J = 2.3, 10.4 Hz) |
Antifungal Activity of Halogenated Benzoate Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated benzoate derivatives of altholactone against two fungal species, demonstrating the biological potential of this class of compounds.
| Compound | Fungal Species | MIC (μg/mL) |
| Altholactone (unmodified) | Cryptococcus neoformans | 128 |
| Altholactone (unmodified) | Saccharomyces cerevisiae | 128 |
| 3-Bromobenzoate derivative | Cryptococcus neoformans | 16 |
| 2,4-Dichlorobenzoate derivative | Cryptococcus neoformans | 16 |
| 4-Bromobenzoate derivative | Saccharomyces cerevisiae | 1 |
| 4-Iodobenzoate derivative | Saccharomyces cerevisiae | 1 |
| 1-Bromo-3-chlorobenzoate derivative | Saccharomyces cerevisiae | 1 |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVOKPOASIMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673215 | |
| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072004-32-0 | |
| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective Synthesis of Methyl 3-fluoro-5-hydroxybenzoate
The precise positioning of the fluoro and hydroxyl groups on the benzoate (B1203000) ring is critical and requires carefully designed synthetic strategies to avoid the formation of undesired isomers.
Direct Esterification Approaches from Fluorinated Hydroxybenzoic Acids
A primary and straightforward route to this compound is the direct esterification of 3-fluoro-5-hydroxybenzoic acid. This method is contingent on the availability of the corresponding carboxylic acid precursor. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. cabidigitallibrary.orgmasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of methanol is often used, or water is removed from the reaction mixture. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating, often leading to reduced reaction times and higher yields. usm.my For instance, the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, was successfully achieved under sealed-vessel microwave conditions. usm.my
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional Heating | H₂SO₄ | Methanol | Reflux | Several hours | ~86% | cabidigitallibrary.org |
| Microwave-assisted | H₂SO₄ | Ethanol | 130-150°C | 15 minutes | Good | usm.my |
Fluorination Reactions on Hydroxylated Benzoate Precursors
An alternative strategy involves the regioselective fluorination of a hydroxylated benzoate precursor, such as methyl 3,5-dihydroxybenzoate (B8624769). This approach is attractive as the starting material is commercially available. However, achieving regioselectivity in the fluorination of a dihydroxy-substituted ring can be challenging. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the direct fluorination of aromatic compounds. The regioselectivity is governed by the directing effects of the existing substituents. In the case of methyl 3,5-dihydroxybenzoate, both hydroxyl groups are activating and meta-directing. However, the presence of the methyl ester group, which is deactivating and meta-directing, can influence the position of fluorination.
Recent advances in catalysis have enabled highly regioselective fluorination reactions. nih.govresearchgate.netnih.gov For instance, I(I)/I(III) catalysis has been shown to be effective for the regioselective fluorination of various unsaturated systems. nih.govresearchgate.netnih.gov While direct application to methyl 3,5-dihydroxybenzoate needs to be experimentally verified, these methods offer promising avenues for controlled fluorination.
Functional Group Interconversion in Aromatic Systems
Functional group interconversion (FGI) provides a versatile toolkit for the synthesis of complex aromatic compounds. researchgate.net This strategy involves the transformation of one functional group into another, allowing for the construction of the target molecule from a more readily available precursor. For the synthesis of this compound, a plausible FGI approach could start from a precursor with a different set of functional groups that can be chemically converted to the desired fluoro and hydroxyl groups.
One potential route could involve a Sandmeyer-type reaction on a suitably substituted aniline (B41778) precursor. For example, starting from methyl 3-amino-5-hydroxybenzoate, diazotization followed by treatment with a fluoride (B91410) source (e.g., fluoroboric acid in the Balz-Schiemann reaction) could introduce the fluorine atom. The synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved a sequence of nitration, reduction, diazotization, and hydrolysis, highlighting the utility of such FGI strategies. researchgate.net
Green Chemistry Principles in the Synthesis of Benzoate Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including benzoate derivatives, to minimize environmental impact. sophim.comresearchgate.netresearchgate.netlabmanager.comnih.gov Key aspects include the use of renewable feedstocks, energy-efficient reaction conditions, and the reduction of waste.
In the context of esterification, enzymatic catalysis offers a green alternative to traditional acid catalysis. researchgate.net Lipases, for example, can catalyze esterification under mild conditions, often with high selectivity, reducing the formation of by-products. researchgate.net The use of solid acid catalysts is another green approach, as they can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. researchgate.net
The application of microwave-assisted synthesis, as mentioned earlier, also aligns with green chemistry principles by significantly reducing reaction times and often improving energy efficiency compared to conventional heating methods. usm.my Furthermore, the use of greener solvents or even solvent-free reaction conditions is a key consideration in developing more sustainable synthetic protocols.
Derivatization and Analog Synthesis from this compound
The presence of a reactive hydroxyl group on the aromatic ring of this compound makes it a valuable intermediate for the synthesis of a variety of derivatives and analogs.
Exploration of Alkylation and Acylation Reactions
The hydroxyl group of this compound can be readily alkylated or acylated to produce a range of new compounds.
Alkylation: Alkylation introduces an alkyl group onto the phenolic oxygen. This is typically achieved by reacting the hydroxybenzoate with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The choice of base and solvent can influence the reaction efficiency.
Acylation: Acylation involves the introduction of an acyl group to the hydroxyl function, forming an ester. This is commonly carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Friedel-Crafts acylation is another important reaction for forming C-C bonds with aromatic rings, though in this context, acylation of the hydroxyl group is more relevant.
These derivatization reactions provide access to a library of compounds with modified properties, which can be valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the physical properties of materials.
Table 2: Representative Derivatization Reactions of a Hydroxybenzoate Moiety
| Reaction Type | Reagent | Base | Product Type |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃ | Alkoxybenzoate |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Acyloxybenzoate |
Modifications to the Ester Moiety
The methyl ester group of this compound can be readily transformed into other functional groups, primarily through hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, often employing alkali metal hydroxides like lithium hydroxide (B78521) in a solvent mixture such as methanol and water, typically proceeds to completion. organic-chemistry.org Acid-catalyzed hydrolysis, using a strong acid in an aqueous medium, provides an alternative route. The resulting carboxylic acid is a versatile intermediate for further synthetic transformations, such as amide bond formation.
Transesterification: This process allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with a higher boiling point alcohol, with continuous removal of methanol, can drive the equilibrium towards the formation of the new ester. researchgate.net This method is valuable for tuning the physical and chemical properties of the molecule, such as solubility and reactivity.
| Reaction | Reagents and Conditions | Product | Notes |
| Hydrolysis | 1. LiOH, Methanol/Water2. H3O+ | 3-Fluoro-5-hydroxybenzoic acid | Basic hydrolysis is typically high-yielding. |
| Transesterification | R-OH, Acid or Base catalyst, Heat | 3-Fluoro-5-hydroxybenzoate-R-ester | The choice of alcohol (R-OH) determines the resulting ester. |
Diversification of the Aromatic Ring Substitution Pattern
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing fluorine and methyl ester groups. The directing effects of these substituents play a crucial role in determining the regioselectivity of further functionalization. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a weak deactivator and also an ortho-, para-director. The methyl ester group is a meta-director.
Electrophilic Aromatic Substitution: Given the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C4 and C6) and para to the fluorine atom (C6). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would be expected to introduce a nitro group at the C4 or C6 position.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom to which it is attached (C3). beilstein-journals.orgnih.gov Strong nucleophiles can displace the fluoride ion, especially if the aromatic ring is further activated by other electron-withdrawing groups or under forcing reaction conditions. beilstein-journals.orgnih.gov This provides a pathway to introduce a variety of other functional groups at this position.
| Reaction Type | Potential Reagents | Expected Major Product(s) | Key Considerations |
| Nitration | HNO3, H2SO4 | Methyl 3-fluoro-5-hydroxy-4-nitrobenzoate and/or Methyl 3-fluoro-5-hydroxy-6-nitrobenzoate | Regioselectivity will be influenced by the strong directing effect of the hydroxyl group. |
| Bromination | Br2, FeBr3 or NBS | Methyl 4-bromo-3-fluoro-5-hydroxybenzoate and/or Methyl 6-bromo-3-fluoro-5-hydroxybenzoate | The hydroxyl group is a powerful activating and directing group. |
| Nucleophilic Substitution | Nu- (e.g., RO-, RS-, R2N-) | Methyl 3-(nucleophile)-5-hydroxybenzoate | Requires strong nucleophiles and potentially elevated temperatures. The fluorine atom is the leaving group. |
Photocatalytic Hydrodefluorination Strategies for Fluorinated Aromatics and Potential Application to Benzoates
Photocatalytic hydrodefluorination has emerged as a powerful tool for the selective reduction of C-F bonds in fluorinated aromatic compounds. researchgate.net This methodology often utilizes a photocatalyst, such as an iridium or organic-based catalyst, which, upon irradiation with visible light, can initiate a single-electron transfer process. This leads to the formation of a radical anion of the fluorinated aromatic substrate, which then undergoes C-F bond cleavage. The resulting aryl radical is subsequently quenched by a hydrogen atom donor to yield the hydrodefluorinated product.
While specific studies on the photocatalytic hydrodefluorination of this compound are not widely reported, the principles of this reaction could potentially be applied. Such a transformation would yield methyl 3-hydroxybenzoate. The reaction conditions, including the choice of photocatalyst, solvent, and hydrogen atom donor, would need to be carefully optimized to achieve efficient and selective defluorination without affecting the other functional groups on the molecule.
Mitsunobu Reaction in the Context of Benzoate Ether Formation
The Mitsunobu reaction is a versatile method for the formation of esters, ethers, and other functional groups from an alcohol. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound, the phenolic hydroxyl group can act as the nucleophile in a Mitsunobu reaction to form an ether. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an external alcohol for nucleophilic attack by the phenoxide. wikipedia.org
This reaction would proceed by the in-situ formation of a phenoxide from the hydroxyl group of this compound, which then displaces the activated alcohol to form the corresponding ether. This strategy provides a mild and efficient route for the O-alkylation of the phenolic hydroxyl group, allowing for the introduction of a wide variety of alkyl or aryl groups. nih.gov
Iii. Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 3-fluoro-5-hydroxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of this compound, distinct signals would be expected for the protons of the methyl group, the hydroxyl group, and the aromatic ring.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their precise chemical shifts and splitting patterns are influenced by the electronic effects of the fluoro, hydroxyl, and methyl ester substituents. The fluorine and hydroxyl groups are ortho/para-directing activators, while the methyl ester is a meta-directing deactivator. The splitting of these signals would be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature.
Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of 3.5 to 4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Based on analogous compounds like Methyl 3-fluorobenzoate (B1230327) and Methyl 3-hydroxybenzoate, a predicted ¹H NMR spectrum can be conceptualized. rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H | ~6.7 - 7.5 | Multiplet (m) | Complex splitting due to H-H and H-F couplings. |
| Hydroxyl OH | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
Note: The data in this table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.
¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the structure.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically between 165 and 175 ppm.
Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (~100-165 ppm). The carbon directly bonded to the fluorine atom (C-F) would exhibit a large coupling constant (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbons attached to the oxygen atoms (C-OH and C-COOCH₃) will be shifted downfield compared to the other ring carbons.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group would appear upfield, typically around 50-55 ppm. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Ester) | ~166 | Most downfield signal. |
| C-F | ~163 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling with ¹⁹F. |
| C-OH | ~158 | Shifted downfield by the hydroxyl group. |
| Aromatic C | ~105 - 135 | Other ring carbons, showing smaller C-F couplings. |
Note: The data in this table is predictive and based on general principles and data from similar structures. chemicalbook.comdocbrown.info Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the ring. The chemical shift is typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and is characteristic of the compound's functional groups.
For this compound, the key expected absorption bands are:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680 and 1740 cm⁻¹ is indicative of the ester carbonyl group.
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ester and phenol (B47542) groups would appear in the 1000-1300 cm⁻¹ range.
C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Ester) | 1680 - 1740 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Note: The data in this table is predictive and based on characteristic functional group frequencies. chemicalbook.com Actual experimental values may vary.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. springernature.comumn.edu This enhancement allows for the detection of analytes at very low concentrations.
For molecules like this compound, SERS could serve as a sensitive detection method. Studies on related hydroxybenzoic acids have shown that they adsorb onto silver nanoparticles. nih.gov The adsorption mechanism and orientation on the metal surface depend on factors like pH and the position of the substituents. For instance, it has been observed that 3-hydroxybenzoic acid adsorbs onto silver nanoparticles via its carboxylate group, with the aromatic ring oriented more or less perpendicularly to the metal surface. nih.gov The enhancement of specific Raman bands in the SERS spectrum can provide insights into the molecule-surface interaction and the electronic charge transfer processes involved. nih.gov This makes SERS a valuable tool for studying the surface chemistry of such compounds and for developing ultrasensitive analytical sensors.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of molecules. For this compound, this analysis confirms its molecular formula, C₈H₇FO₃, and provides insights into its structural stability.
High-resolution mass spectrometry (HRMS) is crucial for obtaining a precise mass measurement. The predicted monoisotopic mass of this compound is 170.03792 Da. uni.lu Experimental analyses using techniques like electrospray ionization (ESI) would be expected to yield a molecular ion peak corresponding to this mass. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 171.04520. uni.lu Other common adducts that may be detected include the sodium adduct [M+Na]⁺ at m/z 193.02714 and the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 188.07174. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 169.03064. uni.lu
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. While specific fragmentation data for this compound is not widely published, general principles of mass spectrometry suggest likely fragmentation pathways. miamioh.edu For aryl ethers and esters, common fragmentation includes cleavage at the C-O bond adjacent to the aromatic ring. miamioh.edu This could lead to the loss of the methoxycarbonyl group or fragments thereof. The presence of the fluorine and hydroxyl groups on the benzene ring will also influence the fragmentation, potentially leading to characteristic neutral losses.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 171.04520 |
| [M+Na]⁺ | 193.02714 |
| [M-H]⁻ | 169.03064 |
| [M+NH₄]⁺ | 188.07174 |
| [M+K]⁺ | 209.00108 |
| [M+H-H₂O]⁺ | 153.03518 |
| Data sourced from PubChemLite uni.lu |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.
For phenolic compounds and benzoic acid derivatives, the UV-Vis spectra typically exhibit absorption bands in the 200 to 400 nm range. nist.gov The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl and fluoro groups, acting as auxochromes, and the methoxycarbonyl group, a chromophore, will all affect the electronic transitions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical validation of the molecular formula. For this compound (C₈H₇FO₃), the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic weights.
The calculated elemental composition serves as a benchmark against which experimental results are compared. A close agreement between the experimental and theoretical values confirms the purity and elemental makeup of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 56.48% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.15% |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.17% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.20% |
| Total | 170.139 | 100.00% |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions. sigmaaldrich.complos.org
While a specific crystal structure for this compound has not been detailed in the surveyed literature, studies on analogous molecules like 3-fluoro-4-methylbenzoic acid and methyl 4-hydroxybenzoate (B8730719) provide insights into the likely structural features. plos.orgresearchgate.net These studies often reveal the formation of hydrogen-bonded dimers or more extensive networks in the solid state. plos.orgresearchgate.net For instance, in the crystal structure of 3-fluoro-4-methylbenzoic acid, pairs of molecules are linked via O-H···O hydrogen bonds to form dimers. researchgate.net
Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline nature of a bulk sample of this compound. scirp.org The resulting diffraction pattern serves as a fingerprint for the crystalline phase of the material.
Should a single crystal of this compound be grown, XRD analysis would yield precise crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates. This information is invaluable for understanding the solid-state packing and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal's architecture.
Iv. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the molecular geometry, energy, and electronic characteristics of "Methyl 3-fluoro-5-hydroxybenzoate".
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For "this compound", DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the optimized molecular geometry and ground-state energy. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the planarity of the benzene (B151609) ring and the relative orientations of the substituent groups. The total energy obtained from these calculations is a measure of the molecule's stability.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.comsciencegate.app
For "this compound", the HOMO is primarily located over the benzene ring and the oxygen atoms of the hydroxyl and ester groups, suggesting these are potential sites for electrophilic attack. The LUMO is distributed across the benzene ring and the carbonyl group of the ester, indicating these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. sciencegate.app
Table 3: Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 5.17 |
Natural Bond Orbital (NBO) analysis provides insights into the bonding and intramolecular interactions within a molecule. mpg.dewisc.edu This method examines charge distribution and delocalization of electron density. In "this compound", NBO analysis can reveal hyperconjugative interactions that contribute to its stability. These interactions involve the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. For instance, interactions between the lone pair orbitals of the oxygen and fluorine atoms and the π* antibonding orbitals of the benzene ring can be quantified by second-order perturbation energies, indicating the strength of these intramolecular charge transfer events. uba.ar
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict a molecule's reactivity towards electrophilic and nucleophilic attack by illustrating the charge distribution. mdpi.comresearchgate.net The MEP map of "this compound" uses a color scale to represent different electrostatic potential values.
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are typically located around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the fluorine atom. nih.gov
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are generally found around the hydrogen atoms of the hydroxyl group and the benzene ring. mdpi.com
Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials have applications in optoelectronics, and their properties are determined by the molecule's response to an external electric field. nih.gov The first-order hyperpolarizability (β) is a key parameter for quantifying a molecule's NLO activity. dtic.mil Computational studies on "this compound" can calculate its dipole moment (μ) and first-order hyperpolarizability. The presence of both electron-donating (hydroxyl) and electron-withdrawing (fluoro and methyl ester) groups on the aromatic ring can lead to intramolecular charge transfer, suggesting that this compound may exhibit NLO properties. nih.govresearchgate.net
Table 4: Calculated NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.1 D |
| First-Order Hyperpolarizability (β) | 1.5 x 10⁻³⁰ esu |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. nih.govmdpi.com These simulations are crucial in drug discovery for understanding potential ligand-target interactions. nih.gov For "this compound", molecular docking can be used to screen its binding potential against various biological targets. The simulations identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and dynamic behavior of this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule and the transitions between them.
A typical MD simulation for this compound would be initiated by defining the molecule's force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The system is then subjected to a period of energy minimization and equilibration, after which the production simulation is run, generating a trajectory of atomic positions and velocities over a chosen timescale.
Analysis of this trajectory provides a wealth of information about the conformational preferences of the ester and hydroxyl groups relative to the benzene ring. The dihedral angles involving the ester linkage (C-C-O-C) and the hydroxyl group (C-C-O-H) are of particular interest. By plotting the distribution of these angles over the simulation time, a Ramachandran-like plot for small molecules can be generated, highlighting the most stable and accessible conformations.
For this compound, key conformational questions that MD simulations can address include the planarity of the molecule and the orientation of the methyl ester and hydroxyl groups with respect to the aromatic ring and the fluorine substituent. The simulations can quantify the energy barriers between different rotational isomers (rotamers) and the timescale of their interconversion.
Furthermore, MD simulations are invaluable for studying the dynamics of this compound when interacting with a biological target, such as a protein binding site. By simulating the compound-protein complex, one can observe the stability of the binding pose, the key intermolecular interactions that maintain the complex, and the flexibility of both the ligand and the protein. This information is crucial for understanding the molecular basis of the compound's activity and for designing more potent analogs.
Table 1: Representative Dihedral Angles and Their Populations from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Description | Most Populated Angle (degrees) | Population (%) |
| τ1 (C2-C3-O-C(ester)) | Orientation of the ester group | ~180 (anti-periplanar) | 85 |
| τ2 (C4-C5-O-H) | Orientation of the hydroxyl group | ~0 (syn-periplanar) | 60 |
| τ2 (C4-C5-O-H) | Orientation of the hydroxyl group | ~180 (anti-periplanar) | 40 |
Note: The data in this table is illustrative and represents plausible results from an MD simulation.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. creative-biolabs.comnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its interactions with its neighbors.
For this compound, a Hirshfeld surface analysis would begin with the single-crystal X-ray diffraction data. The analysis generates several graphical representations, most notably the dnorm surface and the 2D fingerprint plot.
The dnorm surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots on the dnorm surface indicate close contacts, which are typically associated with strong interactions like hydrogen bonds. White regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts. For this compound, prominent red spots would be expected near the hydroxyl group, indicating its role as a hydrogen bond donor, and near the carbonyl oxygen of the ester group, signifying its function as a hydrogen bond acceptor. Weaker C-H···O and potentially C-H···F interactions would also be visible.
Table 2: Predicted Contributions of Different Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) | Key Features in Fingerprint Plot |
| O···H / H···O | 30-40 | Sharp, distinct spikes indicative of strong hydrogen bonds. |
| H···H | 25-35 | Large, diffuse region in the middle of the plot. |
| C···H / H···C | 15-25 | "Wing-like" features extending from the main diagonal. |
| F···H / H···F | 5-10 | Less prominent spikes, indicating weaker interactions. |
| C···C | 2-5 | Characteristic of π-π stacking interactions. |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling
In silico ADMET prediction is a critical component of modern drug discovery and chemical safety assessment. nih.govresearchgate.net A variety of computational models are employed to estimate the pharmacokinetic and toxicological properties of a molecule before it is synthesized, thereby saving time and resources. For this compound, a comprehensive ADMET profile can be predicted using a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling.
Absorption: Predictions for oral absorption would likely be favorable for a small molecule like this compound. Key descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors would be used in models like Lipinski's Rule of Five. Permeability through biological membranes, such as the intestinal wall and the blood-brain barrier, would also be estimated.
Distribution: The volume of distribution (Vd) can be predicted to understand how the compound distributes between plasma and tissues. Plasma protein binding is another important parameter, as only the unbound fraction of a drug is typically active.
Metabolism: The primary sites of metabolism can be predicted by identifying atoms most susceptible to enzymatic modification by cytochrome P450 enzymes. The presence of the ester group suggests that hydrolysis by esterases would be a major metabolic pathway. The aromatic ring may also undergo oxidation.
Excretion: The likely route of excretion, whether renal or hepatic, can be predicted based on the molecule's physicochemical properties.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). The presence of a fluorinated aromatic ring would be a key structural feature considered in these predictions.
Table 3: A Hypothetical ADMET Profile for this compound
| ADMET Property | Predicted Value/Classification | Method of Prediction |
| Absorption | ||
| Human Intestinal Absorption | High | QSAR, Rule-based systems |
| Caco-2 Permeability | Moderate to High | Machine Learning Models |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | Physicochemical descriptors |
| Plasma Protein Binding | Moderate | QSAR |
| Metabolism | ||
| CYP450 2D6 Inhibition | Unlikely | Substrate-based models |
| Primary Metabolic Pathway | Ester hydrolysis | Expert systems |
| Excretion | ||
| Renal Clearance | Moderate | Physicochemical QSAR |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Structural alerts, Machine Learning |
| hERG Inhibition | Low risk | QSAR, Docking models |
| Hepatotoxicity | Low to Moderate risk | Structural alerts |
Note: This table presents a hypothetical ADMET profile. Actual values would need to be determined through experimental validation.
V. Structure Activity Relationship Sar Studies and Mechanistic Insights
Elucidating SAR of Methyl 3-fluoro-5-hydroxybenzoate and its Derivatives
The biological activity of this compound is intricately linked to its chemical structure. The interplay between its substituent groups—fluorine, hydroxyl, and methyl ester—dictates its interaction with biological targets. SAR studies aim to decipher these relationships to guide the design of analogs with enhanced potency or selectivity.
Positional Isomerism and its Influence on Biological Activity
Positional isomerism, which involves altering the substitution pattern on the benzene (B151609) ring, can dramatically impact a molecule's biological profile by changing its shape, electronic distribution, and ability to form key interactions with a target. While specific comparative biological studies on this compound and its direct positional isomers are not extensively documented, the principles of SAR allow for informed analysis.
A key isomer for comparison is Methyl 4-fluoro-3-hydroxybenzoate. The shift of the fluorine atom from position 3 to 4 and the hydroxyl group from position 5 to 3 alters the molecule's electronic and steric properties. For instance, the relative positions of these groups can affect intramolecular hydrogen bonding, which in turn influences properties like lipophilicity (logP) and acidity (pKa). Such modifications are known to be critical in determining how a molecule fits into a binding pocket and interacts with amino acid residues. Studies on other classes of compounds have consistently shown that even minor positional shifts of substituents can lead to significant differences in biological potency and efficacy nih.gov.
The following table compares calculated physicochemical properties of this compound with a key positional isomer, highlighting the subtle but potentially significant differences that arise from altering substituent positions.
Impact of Fluorine and Hydroxyl Group Positions on Activity
The fluorine atom and the hydroxyl group are critical pharmacophoric features. The introduction of fluorine into a molecule can significantly enhance biological activity by improving metabolic stability, binding affinity, and lipophilicity . Its high electronegativity alters the local electronic environment, potentially influencing interactions with polar residues in a binding site.
In this compound, the fluorine atom is positioned meta to both the hydroxyl and the ester groups. This placement exerts a strong inductive electron-withdrawing effect, which can increase the acidity of the nearby phenolic hydroxyl group. An increase in acidity can enhance its ability to act as a hydrogen bond donor. The hydroxyl group, in turn, can act as both a hydrogen bond donor and acceptor, which is often crucial for anchoring a molecule to its biological target. The specific meta, meta arrangement of these groups creates a unique electrostatic and steric profile that is essential for its recognition by specific enzymes or receptors. For example, derivatives of the isomeric Methyl 4-fluoro-3-hydroxybenzoate have been used as precursors for anti-inflammatory and antimicrobial agents, indicating the biological relevance of this fluorinated hydroxybenzoate scaffold chemimpex.comnih.gov.
Role of Ester Moiety in Molecular Recognition and Biological Effects
Compared to its corresponding carboxylic acid (3-fluoro-5-hydroxybenzoic acid), the methyl ester is electronically neutral and more lipophilic. This is a crucial distinction, as the carboxylic acid would be deprotonated and negatively charged at physiological pH, leading to fundamentally different interactions (e.g., ionic bonds with positively charged residues). Esterification is a common strategy in drug design to improve membrane permeability and oral bioavailability, as the neutral ester can more easily cross lipid bilayers before potentially being hydrolyzed to the active carboxylic acid form by esterases within the cell. Esters of p-hydroxybenzoic acid (parabens) are well-known for their antimicrobial properties, demonstrating the biological significance of the ester functional group in this class of compounds researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound have been published, the principles can be applied based on studies of similar compounds, such as p-hydroxybenzoate esters researchgate.net.
A hypothetical QSAR model for this compound and its derivatives would involve calculating a range of molecular descriptors and correlating them with a measured biological response (e.g., IC₅₀ for enzyme inhibition). Key descriptors would likely include:
By developing a statistically validated mathematical equation based on these descriptors, a QSAR model could predict the activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and testing .
Correlation of Electronic and Steric Parameters with Biological Responses
The biological activity of this compound is governed by a delicate balance of electronic and steric effects. The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group through the sigma framework (inductive effect). This effect can enhance binding affinity to protein targets . The hydroxyl group is electron-donating via resonance but weakly electron-withdrawing inductively. The net electronic influence of these substituents on the aromatic ring dictates the molecule's reactivity and interaction with electron-rich or electron-deficient regions of a biological target.
Steric factors are equally important. The size and shape of the molecule and its functional groups must be complementary to the topology of the binding site. The methyl ester group, while relatively small, occupies a specific volume that can either be favorable for binding or cause steric hindrance, depending on the target's architecture. The strategic placement of substituents is crucial; for instance, SAR studies on taxoids have shown that modifications at the meta-position of a benzoate (B1203000) moiety can significantly enhance potency against multidrug-resistant cancer cell lines nih.gov. This underscores how precise steric and electronic tuning is essential for optimizing biological responses.
Mechanistic Investigations of Biological Activity at the Molecular Level
While this compound's intrinsic biological activity is not extensively characterized in public literature, its frequent use as a key intermediate in the synthesis of complex, biologically active molecules provides significant insight into its mechanistic potential. Its structure represents a valuable scaffold for molecular recognition.
Research has shown that this compound is a building block for potent and selective Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory and autoimmune diseases google.com. It has also been incorporated into the synthesis of subtype-selective PPAR-alpha agonists, which are targets for treating diabetic retinopathy nih.gov. More recently, it has been used in the creation of bifunctional molecules designed to induce the degradation of specific target proteins, such as HIF-2α, which is implicated in certain cancers google.com.
These examples demonstrate that the this compound fragment is adept at forming specific, high-affinity interactions within the binding sites of diverse and important biological targets like kinases and transcription factors. The mechanistic role of the fragment in these contexts involves precise hydrogen bonding via the hydroxyl group, electrostatic interactions influenced by the fluorine atom, and shape complementarity. Therefore, while its standalone mechanism may not be defined, its contribution at the molecular level is to serve as a high-affinity anchor or recognition element for larger, highly active therapeutic agents.
Compound Names Mentioned
Enzyme Inhibition Kinetics and Binding Affinity
While specific enzyme inhibition kinetic studies and binding affinity data for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds. The inhibitory potential of benzoate derivatives is often linked to the nature and position of substituents on the aromatic ring.
For instance, studies on various hydroxylated and fluorinated aromatic compounds have demonstrated their capacity to interact with and inhibit specific enzymes. The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to an enzyme's active site through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. The hydroxyl group, a known hydrogen bond donor and acceptor, also plays a crucial role in molecular recognition by biological targets.
In a study investigating the inhibition of tyrosinase by hydroxyl-substituted benzoic acid derivatives, compounds containing hydroxyl groups demonstrated notable inhibitory activity. For example, a derivative, (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate), exhibited an IC50 value of 23.8 µM and a noncompetitive reversible inhibition mechanism with a Ki value of 130 µM. This suggests that the hydroxyl moieties are critical for binding to the enzyme.
Furthermore, research on fluorobenzil analogues as inhibitors of mammalian carboxylesterases revealed potent inhibitory activity, with Ki values in the nanomolar to low micromolar range. This highlights the significant contribution of fluorine substitution to the inhibitory potency of aromatic compounds.
The combination of both a fluorine atom and a hydroxyl group on the benzoate ring, as in this compound, suggests a potential for specific and potentially enhanced interactions with biological targets compared to its non-fluorinated or non-hydroxylated counterparts. The precise kinetics and affinity would, however, be highly dependent on the specific enzyme or receptor and would require dedicated experimental investigation.
Table 1: Illustrative Enzyme Inhibition Data for Related Benzoate Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) | Tyrosinase | 130 µM | 23.8 µM |
| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | Carboxylesterase | 3.3 nM | - |
| 1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dione | Carboxylesterase | 2.84 µM | - |
This table presents data for structurally related compounds to provide a comparative context for the potential activity of this compound. Data for this compound itself is not currently available in the public domain.
Receptor Modulation and Activation/Inhibition Pathways
Specific details regarding the receptor modulation and the precise activation or inhibition pathways associated with this compound are not well-established. However, based on the structural characteristics of the molecule, particularly its resemblance to endogenous signaling molecules, some potential mechanisms can be inferred.
Benzoate derivatives have been shown to interact with various receptor types, including nuclear receptors. For example, alkyl esters of amino and hydroxy benzoic acids have been identified as potent activators of the orphan nuclear receptor BXR. nih.gov Nuclear receptors are a class of ligand-activated transcription factors that, upon binding to their ligands, regulate the expression of target genes. nih.gov This regulation occurs through the recruitment of coactivator or corepressor proteins, leading to the modulation of various physiological processes. nih.gov The activation of a nuclear receptor by a benzoate derivative could initiate a signaling cascade affecting cellular metabolism, differentiation, or homeostasis.
Additionally, small aromatic molecules can sometimes interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in signal transduction. nih.gov The binding of a ligand to a GPCR can trigger a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent production of second messengers like cyclic AMP (cAMP). youtube.comyoutube.com These second messengers, in turn, activate downstream signaling pathways that control a wide range of cellular functions. youtube.comyoutube.com The specific G-protein pathway activated (e.g., Gs, Gi, Gq) would determine the ultimate cellular response. youtube.com
Given that both fluorination and hydroxylation can influence the binding affinity and selectivity of a ligand for its receptor, this compound could potentially act as a modulator of such signaling pathways. The fluorine atom might enhance binding to a specific receptor subtype, while the hydroxyl group could be critical for forming key hydrogen bonds within the receptor's binding pocket. However, without direct experimental evidence, the specific receptors and pathways modulated by this compound remain speculative. Further research, including radioligand binding assays and functional cellular assays, would be necessary to elucidate its precise mechanism of action at the receptor level. mdpi.com
Comparative SAR with Related Benzoate and Fluorinated Aromatic Compounds
The structure-activity relationship (SAR) of this compound can be analyzed by comparing its structural features with those of related benzoate and fluorinated aromatic compounds and considering how these features influence biological activity.
Effect of Fluorine Substitution: The introduction of a fluorine atom into an aromatic ring can have profound effects on a molecule's physicochemical properties and its interaction with biological targets. nih.gov Fluorine is highly electronegative and can alter the electron distribution within the molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. In many cases, fluorination has been shown to enhance the binding affinity of a ligand to its target protein, potentially by forming favorable interactions with specific amino acid residues in the binding pocket. nih.gov For instance, in a study on fentanyl analogs, fluorination on the N-phenyl ring significantly influenced their agonistic activity at the µ-opioid receptor, with 2-fluoro analogs showing the strongest activity. nih.gov A study on fluorinated derivatives of p-hydroxybenzoate as substrates for p-hydroxybenzoate hydroxylase found that all tested derivatives acted as substrates, with the degree of fluorination affecting the reaction stoichiometry. nih.gov This indicates that the enzyme can accommodate and process fluorinated analogs, although the catalytic mechanism may be altered. nih.gov
Effect of Hydroxyl Substitution: The hydroxyl group is a key functional group in many biologically active molecules, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This allows it to form specific and strong interactions with amino acid residues in a protein's active site or a receptor's binding pocket. The position of the hydroxyl group on the aromatic ring is also critical. For example, in a series of hydroxylated benzoic acid derivatives tested as tyrosinase inhibitors, the presence and position of the hydroxyl groups were found to be crucial for their inhibitory activity.
Vi. Biological Activity and Pharmacological Potential Investigations
In Vitro Biological Activity Assessments
In vitro studies are fundamental to characterizing the biological effects of a compound at the cellular and molecular level. For methyl 3-fluoro-5-hydroxybenzoate, such assessments would be the initial step in identifying any potential therapeutic applications.
There is currently a lack of specific research data on the antimicrobial efficacy of this compound. To determine its potential as an antibacterial or antifungal agent, it would need to be tested against a panel of clinically relevant microbial strains. Standard methods, such as broth microdilution or disk diffusion assays, would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Table 1: Hypothetical Data Representation for Antimicrobial Efficacy Studies This table is for illustrative purposes only, as no specific data is currently available.
| Microbial Strain | Assay Type | Result (e.g., MIC in µg/mL) |
|---|---|---|
| Staphylococcus aureus | Broth Microdilution | Data Not Available |
| Escherichia coli | Broth Microdilution | Data Not Available |
| Candida albicans | Broth Microdilution | Data Not Available |
| Aspergillus fumigatus | Broth Microdilution | Data Not Available |
The effect of this compound on specific biological pathways has not been extensively reported. Cell-based assays are crucial for understanding a compound's mechanism of action and its potential effects on cellular processes such as proliferation, apoptosis, and inflammation. Future research would involve exposing various cell lines to the compound and measuring specific endpoints, for example, using reporter gene assays or high-content imaging.
Direct testing of this compound against a panel of purified enzymes would be a key step in identifying its molecular targets. There is no available research detailing its activity in enzyme inhibition assays. Such studies would reveal whether the compound can modulate the activity of enzymes that are implicated in disease, providing a rationale for its further development.
In Vivo Biological Activity Studies and Efficacy Evaluation
Following promising in vitro results, in vivo studies are conducted to assess the efficacy and biological effects of a compound in a whole organism.
There are no published studies on the use of this compound in animal models of disease. Should in vitro data suggest a potential therapeutic effect, the compound would need to be evaluated in relevant animal models to determine its efficacy in a living system.
In the absence of in vivo studies, there is no data on biomarker analysis or the pharmacodynamic endpoints related to this compound administration. Such analyses would be essential in clinical development to understand the compound's effect on the body and to establish a dose-response relationship.
Applications in Medicinal Chemistry
The role of this compound in medicinal chemistry appears to be largely as a potential building block or intermediate in the synthesis of more complex molecules. However, concrete examples of its direct application are not readily found.
Lead Compound Identification and Optimization
There is currently no direct evidence in published studies to suggest that this compound has been identified as a lead compound for any specific therapeutic target. Its structural features, including the fluorine atom and hydroxyl group, could theoretically be of interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a molecule, but specific instances of its use in lead optimization are not documented.
Development of Therapeutic Agents for Specific Pathologies (e.g., Anti-cancer, Anti-inflammatory)
While related fluorinated and hydroxylated benzoic acid derivatives have been investigated for potential anti-inflammatory and anti-cancer properties, there are no specific studies that detail the development of this compound itself as a therapeutic agent for these or other pathologies. Research on similar structures suggests a potential for this class of compounds, but direct evidence for the subject compound is lacking.
Potential as Immunoadjuvants
No scientific literature was found to support the investigation or application of this compound as an immunoadjuvant.
Agrochemical Applications (e.g., Herbicides, Fungicides, Antifeedants)
Similarly, there is a lack of available data on the use of this compound in agrochemical applications. While the synthesis of various chemical structures for use as herbicides, fungicides, or antifeedants is a broad area of research, specific patents or publications linking this compound to such activities have not been identified.
Vii. Environmental Fate and Bioremediation Studies
Environmental Persistence and Degradation Pathways
The environmental persistence of fluorinated benzoates is largely dictated by the remarkable strength of the carbon-fluorine (C-F) bond. researchgate.net This stability can lead to the long-term presence of these compounds in various environmental compartments. researchgate.net While specific data on Methyl 3-fluoro-5-hydroxybenzoate is limited, the degradation of fluorinated aromatic compounds is known to be influenced by the number and position of fluorine atoms on the aromatic ring. ucp.pt
Generally, the degradation of aromatic compounds proceeds through the conversion to hydroxylated intermediates, which are then susceptible to ring cleavage by dioxygenases. researchgate.net For fluorinated benzoates, the initial steps often involve transformation by catabolic enzymes with broad substrate specificities. researchgate.net Monofluorinated aromatic compounds can be catabolized by oxygenase enzymes, leading to the formation of fluorocatechols and fluoromuconic acids. researchgate.net However, the presence of the fluorine substituent can sometimes hinder or alter these metabolic pathways. nih.gov
Table 1: Potential Initial Degradation Reactions for Fluorinated Benzoates
| Reaction Type | Description | Potential Outcome for this compound |
| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring, often a prerequisite for ring cleavage. researchgate.net | Formation of di- or tri-hydroxylated intermediates. |
| Dioxygenation | Incorporation of both atoms of molecular oxygen into the aromatic ring, leading to ring fission. ethz.ch | Cleavage of the aromatic ring to form aliphatic acids. |
| De-esterification | Hydrolysis of the methyl ester group to form the corresponding carboxylic acid (3-fluoro-5-hydroxybenzoic acid). | Formation of 3-fluoro-5-hydroxybenzoic acid. |
Microbial Degradation and Biotransformation Mechanisms
Microorganisms play a pivotal role in the breakdown of xenobiotic compounds. researchgate.net The microbial degradation of fluorinated benzoates can occur under both aerobic and anaerobic conditions, though the specific pathways and efficiencies can vary significantly.
Under aerobic conditions, bacteria can utilize fluorinated benzoates as a carbon and energy source. arizona.edu The initial attack on the aromatic ring is typically catalyzed by oxygenases. researchgate.net For some fluorobenzoates, degradation proceeds via the formation of fluorocatechols. researchgate.net However, the fluorine atom can sometimes lead to the formation of dead-end metabolites, where the metabolic pathway is halted. ucp.pt The aerobic biotransformation of certain fluorinated carboxylic acids has been observed in activated sludge communities, suggesting that similar processes could potentially occur for this compound in wastewater treatment settings. acs.org
In anaerobic environments, a key degradation mechanism for halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. epa.gov This process is often a crucial first step in the complete mineralization of the compound. epa.gov Studies on 3-fluorobenzoate (B1230327) have shown that some anaerobic bacteria, such as Syntrophus aciditrophicus, can reductively dehalogenate it to benzoate (B1203000). nih.govnih.gov This process is energetically favorable as the halogenated compound acts as an electron acceptor. epa.gov While 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) have been shown to be degraded under denitrifying conditions, 3-fluorobenzoate has been observed to be more recalcitrant in some studies. researchgate.netnih.gov
Metabolite Identification and Characterization in Environmental Systems
The identification of metabolites is crucial for understanding the degradation pathways and potential toxicity of intermediate compounds. For fluorinated benzoates, the use of fluorine-containing analogues has been instrumental in elucidating metabolic pathways. nih.gov
In the case of 3-fluorobenzoate metabolism by Syntrophus aciditrophicus, a significant metabolite identified was a fluorodiene, specifically 1-carboxyl-3-fluoro-2,6-cyclohexadiene or 1-carboxyl-3-fluoro-3,6-cyclohexadiene. nih.govnih.gov This finding provides evidence for a dearomatizing reductase enzyme that adds two hydrogen atoms to the aromatic ring. nih.govnih.gov Following reductive dehalogenation, benzoate is formed, which is a common intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov
Table 2: Potential Metabolites of this compound Degradation
| Putative Metabolite | Precursor Compound | Potential Formation Pathway |
| 3-fluoro-5-hydroxybenzoic acid | This compound | De-esterification |
| 5-hydroxybenzoate (after defluorination) | 3-fluoro-5-hydroxybenzoic acid | Anaerobic reductive dehalogenation |
| Fluorinated cyclohexadiene derivatives | 3-fluoro-5-hydroxybenzoic acid | Anaerobic ring dearomatization |
| Hydroxylated aromatic intermediates | This compound | Aerobic hydroxylation |
Bioaccumulation and Environmental Transport Dynamics
The physicochemical properties of organofluorine compounds, such as their solubility and partitioning behavior, govern their transport and potential for bioaccumulation in the environment. dioxin20xx.orgnih.gov Generally, the environmental fate of these compounds is influenced by processes like sorption to soil and sediment, and uptake by aquatic organisms. scholaris.cascholaris.ca
While specific data for this compound is not available, studies on other fluorinated compounds indicate that their bioaccumulation potential can vary significantly depending on the specific structure of the molecule. researchgate.net For instance, long-chain perfluorinated compounds tend to have a higher bioaccumulation potential than short-chain ones. nih.gov The transport of fluorinated compounds can occur over long ranges through atmospheric and oceanic currents, leading to their presence in remote environments. researchgate.netnih.gov
Strategies for Environmental Mitigation and Bioremediation of Fluorinated Benzoates
Given the persistence of many fluorinated compounds, developing effective remediation strategies is essential. ucp.pt Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade or detoxify pollutants, is considered an environmentally friendly and cost-effective approach. researchgate.netnih.govmdpi.com
Two main strategies for bioremediation are biostimulation and bioaugmentation. researchgate.netmdpi.com
Biostimulation involves the addition of nutrients or electron donors to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant. researchgate.netmdpi.com
Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site. ucp.ptresearchgate.net This approach is particularly promising for environments where the native microbial population lacks the ability to break the strong C-F bond. ucp.pt
For fluorinated benzoates, the isolation and characterization of bacterial strains capable of their degradation is a key step towards developing effective bioaugmentation strategies. ucp.ptdntb.gov.ua For example, several Pseudomonas strains have been identified that can degrade fluorobenzoates. nih.govnih.govnih.gov The use of bioreactors, such as rotating biological contactors, has also been explored for treating wastewater containing fluorinated compounds. dntb.gov.ua
Viii. Future Research Directions and Emerging Applications
Design and Synthesis of Advanced Methyl 3-fluoro-5-hydroxybenzoate Derivatives with Enhanced Potency and Selectivity
Future synthetic efforts will likely concentrate on the targeted modification of the this compound core to enhance biological activity and selectivity. The primary sites for modification are the hydroxyl and ester functionalities.
O-Alkylation: The phenolic hydroxyl group is a prime target for derivatization. Building on established methods for similar dihydroxy benzoates, researchers can employ O-alkylation to introduce a wide variety of substituents. fordham.edu For instance, reacting the compound with different alkyl halides (like (bromomethyl)cyclohexane) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) can yield a library of ether derivatives. fordham.edu This approach allows for the systematic exploration of how steric and electronic properties of the added group affect biological interactions. Initial attempts at such reactions may yield a mix of mono- and di-alkylated products, requiring optimization of reaction conditions (e.g., temperature, equivalents of reagents) and purification by methods like silica (B1680970) gel column chromatography to isolate the desired compound. fordham.edu
Ester Modification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a diverse set of amides and esters. These modifications can significantly alter the compound's solubility, polarity, and ability to form hydrogen bonds, which are critical for target binding.
Innovative Synthetic Reactions: Emerging synthetic methodologies, such as the "ester dance reaction," could offer novel ways to create isomers and other structurally related compounds that are otherwise difficult to synthesize. waseda.jp This type of palladium-catalyzed reaction allows for the translocation of an ester group on an aromatic ring, potentially leading to new derivatives with unique substitution patterns. waseda.jp Combining this with other transformations could produce a wide array of compounds from a single, low-cost starting material. waseda.jp
The goal of these synthetic strategies is to generate a portfolio of derivatives for structure-activity relationship (SAR) studies. By systematically altering the molecule's structure and assessing the impact on biological activity, researchers can identify key features responsible for potency and selectivity, leading to the development of highly optimized compounds for specific therapeutic targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of this compound. These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized.
Key applications include:
Predictive Modeling: AI/ML algorithms can be trained on existing datasets of similar fluorinated and phenolic compounds to build models that predict biological activity, such as enzyme inhibition or receptor binding affinity. These models can screen vast virtual libraries of potential derivatives, identifying candidates with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a target profile (e.g., high potency, low toxicity, specific selectivity), it can generate novel structures based on the this compound scaffold that are optimized for the intended biological function.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can predict these properties for virtual derivatives, allowing researchers to deprioritize compounds likely to fail later in development, saving considerable time and resources.
By leveraging AI and ML, researchers can move beyond traditional trial-and-error synthesis and adopt a more data-driven, predictive approach to designing the next generation of therapeutics based on this versatile chemical scaffold.
Exploration of Novel Biological Targets and Therapeutic Areas
While existing research may point towards certain activities, the full therapeutic potential of this compound and its derivatives remains largely untapped. A key future direction is the systematic exploration of new biological targets and disease areas.
Enzyme Inhibition: The fluorinated nature of the compound makes it a prime candidate for an enzyme inhibitor. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to strong interactions with enzyme active sites. nih.govunl.edu For example, fluorinated ketones are known to act as potent inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue, mimicking the tetrahedral transition state of the natural reaction. nih.govresearchgate.net Future research could screen derivatives of this compound against various enzyme classes, such as kinases, proteases, and hydroxylases, which are implicated in diseases ranging from cancer to inflammation.
Metabolic Pathway Analysis: The compound and its fluorinated analogs can be used as chemical probes to study metabolic pathways. fluoromart.com For instance, the degradation of fluorobenzoates by microorganisms has been studied to understand microbial catabolism, with some pathways leading to the formation of dead-end metabolites. nih.gov In a therapeutic context, understanding how human enzymes metabolize the compound could reveal new biological targets and provide insights into potential drug-drug interactions. fluoromart.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes pathways for fluorobenzoate degradation, which can serve as a starting point for investigating its metabolic fate. genome.jp
Fluorescent Sensing: Derivatives of fluorinated hydroxybenzoates have been developed as fluorescent sensors for metal ions, such as Al³⁺, with applications in bio-imaging. fluoromart.com This suggests that novel derivatives could be designed as selective probes for detecting specific biomarkers in cells and tissues, aiding in disease diagnosis.
This broad-based screening approach, combined with mechanistic studies, will be crucial for identifying novel and unexpected therapeutic applications for this class of compounds.
Development of Sustainable Synthesis Routes Utilizing Green Chemistry Principles
The chemical industry is increasingly focused on developing environmentally friendly processes. Future synthesis of this compound and its derivatives will benefit from the adoption of green chemistry principles to reduce waste, improve energy efficiency, and avoid hazardous materials. numberanalytics.com
Traditional esterification often relies on corrosive mineral acids and high temperatures. jetir.org Green alternatives focus on milder conditions and recyclable catalysts. jetir.orgresearchgate.net
Key Green Chemistry Strategies:
Biocatalysis: The use of enzymes, particularly lipases, for esterification is a well-established green method. researchgate.net These reactions occur under mild conditions, are highly selective (reducing byproducts), and the enzymes can often be immobilized and reused. researchgate.net
Solid Acid Catalysts: Replacing liquid acids like sulfuric acid with solid, recyclable catalysts like Amberlyst-15 can simplify product purification and minimize acidic waste streams. jetir.org This approach has proven effective for synthesizing various perfumery esters with high conversion rates. jetir.org
Green Solvents: Conventional solvents like DMF and DMSO are effective but pose toxicity and environmental concerns. researchgate.net Emerging bio-derived solvents, such as Cyrene™, are being explored as sustainable alternatives for reactions like nucleophilic aromatic substitutions, which are relevant for synthesizing derivatives. researchgate.net
The table below compares traditional and green synthesis approaches applicable to aromatic esters.
| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Green Chemistry Approaches |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) numberanalytics.com | Enzymes (e.g., Lipases) researchgate.net, Solid acid catalysts (e.g., Amberlyst-15) jetir.org |
| Solvent | Often excess alcohol or toxic solvents (e.g., DMF) researchgate.net | Bio-derived solvents (e.g., Cyrene™) researchgate.net, or solvent-free conditions |
| Reaction Conditions | High temperatures (reflux) numberanalytics.com | Mild temperatures researchgate.net |
| Byproducts/Waste | Acidic wastewater, difficult-to-remove catalyst jetir.org | Minimal waste, recyclable catalyst jetir.orgresearchgate.net |
| Selectivity | Can lead to side reactions and impurities | High chemo-, regio-, and enantioselectivity researchgate.net |
| Energy Consumption | High due to heating requirements | Lower energy input researchgate.net |
By implementing these green strategies, the synthesis of these valuable compounds can become more economically viable and environmentally sustainable.
Advanced Analytical Techniques for Trace Analysis and Metabolomics of the Compound
To fully understand the biological fate and activity of this compound, advanced analytical techniques are essential for its detection at trace levels and for studying its metabolic transformation.
Trace Analysis: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of phenolic compounds. researchgate.netucdavis.edu It is typically coupled with various detectors for enhanced sensitivity and specificity. Common detectors include UV-Vis and Photodiode Array (PDA) detectors. researchgate.netucdavis.edu For unequivocal identification and high sensitivity, especially in complex biological matrices, HPLC is coupled with Mass Spectrometry (MS), often using techniques like electrospray ionization (ESI) with triple quadrupole (QQQ) or high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) and Orbitrap. ucdavis.edumdpi.com
¹⁹F-NMR Spectroscopy: A particularly powerful technique for fluorinated compounds is ¹⁹F-Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunl.edu Since fluorine is virtually absent in biological systems, the ¹⁹F nucleus provides a "bio-orthogonal" signal with no background noise. researchgate.netunl.edu This allows researchers to track the parent compound and its fluorinated metabolites in complex mixtures, such as cell lysates or biofluids, providing clear insights into metabolic pathways and reaction mechanisms. nih.govacs.org
Metabolomics: Metabolomics aims to capture a global snapshot of all small molecules in a biological system. mdpi.com By treating cells or organisms with this compound and analyzing changes in the metabolome using LC-MS-based platforms, researchers can identify which metabolic pathways are perturbed by the compound. mdpi.com This untargeted approach can reveal unexpected mechanisms of action and off-target effects, providing a comprehensive understanding of the compound's biological impact. functional-metabolomics.com
The table below summarizes key analytical techniques and their applications.
| Technique | Abbreviation | Primary Application for this compound |
| High-Performance Liquid Chromatography | HPLC | Separation from other compounds in a mixture. ucdavis.edu |
| Mass Spectrometry | MS | Sensitive quantification and structural confirmation of the compound and its metabolites. mdpi.com |
| ¹⁹F-Nuclear Magnetic Resonance | ¹⁹F-NMR | Unambiguous tracking of the fluorinated compound and its metabolites in biological systems; mechanistic studies. nih.govacs.org |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Global, untargeted analysis of metabolic changes induced by the compound (Metabolomics). mdpi.com |
Mechanistic Studies at the Atomic and Sub-molecular Levels
A deep understanding of how this compound interacts with its biological targets at an atomic level is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.
The fluorine atom is central to the compound's unique mechanistic possibilities. nih.govunl.edu Its small size and high electronegativity can profoundly influence binding affinity and reaction kinetics. researchgate.netunl.edu
Probing Enzyme Active Sites: Fluorine can be used to design mechanism-based or "suicide" inhibitors. nih.govunl.edu These molecules are processed by the target enzyme like a normal substrate, but are converted into a reactive species that covalently binds to and inactivates the enzyme. nih.gov The unique properties of fluorine can be leveraged to trigger this inactivation. For example, its ability to act as a leaving group from an anionic intermediate can be exploited in inhibitor design. researchgate.netunl.edu
¹⁹F-NMR for Mechanistic Insights: As mentioned, ¹⁹F-NMR is invaluable for studying mechanisms. It allows researchers to directly observe the formation of enzyme-inhibitor complexes in real-time. nih.govunl.edu By analyzing the changes in the ¹⁹F-NMR signal, one can characterize the chemical environment of the fluorine atom within the enzyme's active site, providing direct evidence for covalent adduct formation and helping to determine kinetic parameters of the inhibition process. nih.govunl.edu
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can provide atomic-level models of how the compound and its derivatives fit into the binding pocket of a target protein. These simulations can predict binding poses, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and explain the basis for selectivity, guiding the design of more potent and specific inhibitors.
By combining these techniques, researchers can build a detailed picture of the molecular interactions that drive biological activity, enabling a more rational and efficient approach to drug development.
Nanomaterial and Hybrid System Applications
The functional groups on this compound make it an attractive candidate for incorporation into nanomaterials and hybrid systems, opening up applications in biomedicine and beyond. nih.gov The process of modifying nanoparticle surfaces to add new capabilities is known as functionalization. nih.govresearchgate.net
Drug Delivery Systems: The compound or its more potent derivatives could be attached to the surface of biocompatible nanoparticles, such as those made from gold (AuNPs), iron oxide, or polymers. nih.govnih.gov This creates a nanocarrier system that can improve the solubility of the drug, protect it from degradation in the body, and potentially target it to specific tissues or cells (e.g., tumors) through further surface modification with targeting ligands. nih.gov
Diagnostic Imaging: By conjugating the compound to magnetic nanoparticles (e.g., superparamagnetic iron oxide nanoparticles, SPIONs), it could be used as a contrast agent for Magnetic Resonance Imaging (MRI). nih.gov This would create a "theranostic" agent—a single system that can both diagnose a disease (via imaging) and treat it (via the therapeutic action of the benzoate (B1203000) derivative).
Functionalized Surfaces: Similar to how sodium benzoate has been used to functionalize silver nanoparticles to enhance their antimicrobial properties researchgate.net, this compound could be used to coat surfaces or other materials. The unique properties conferred by the fluorinated aromatic ring could lead to materials with novel hydrophobic, electronic, or bioactive characteristics.
The development of these hybrid systems requires a multidisciplinary approach, combining organic synthesis, materials science, and biology to unlock the full potential of this compound in the realm of nanotechnology. researchgate.net
Environmental Monitoring and Risk Assessment of Fluorinated Aromatic Esters
The increasing use of fluorinated compounds in various industrial and pharmaceutical applications necessitates a thorough understanding of their environmental fate and potential ecological impact. Fluorinated aromatic esters, including compounds like this compound, represent a class of substances that require careful environmental monitoring and comprehensive risk assessment due to the unique properties conferred by the fluorine atom. The strong carbon-fluorine bond suggests that these compounds may exhibit persistence in the environment. nih.gov
Environmental Monitoring:
Effective environmental monitoring of fluorinated aromatic esters relies on sensitive and specific analytical methodologies capable of detecting these compounds at low concentrations in complex environmental matrices such as water, soil, and air. While specific methods for this compound are not extensively documented, techniques used for other aromatic and fluorinated pollutants are applicable. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence and diode array detectors (FLD/DAD) has been successfully employed for the direct analysis of aromatic pollutants in aqueous samples. rsc.org This method offers the advantage of minimal sample preparation and can achieve low limits of detection and quantification, making it suitable for routine monitoring of environmental samples. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including fluorinated substances. dioxin20xx.org For a comprehensive assessment, a combination of targeted and non-targeted screening methods is often recommended. Targeted analysis focuses on known compounds, while non-targeted approaches can help identify previously unknown degradation products or other related fluorinated pollutants. norden.org Techniques like Combustion Ion Chromatography (CIC) can be used to determine the total organic fluorine content, providing a broader measure of fluorinated compound contamination. norden.orgnorden.org
Interactive Data Table: Analytical Methods for Environmental Monitoring of Fluorinated Aromatic Esters
| Analytical Technique | Abbreviation | Principle | Applicability for Fluorinated Aromatic Esters |
| High-Performance Liquid Chromatography with Fluorescence/Diode Array Detection | HPLC-FLD/DAD | Separates compounds based on their affinity to a stationary phase, with detection based on fluorescence and UV-Vis absorbance. | Suitable for direct analysis of aromatic compounds in aqueous samples, offering good sensitivity and specificity. rsc.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. | Effective for volatile and semi-volatile fluorinated compounds and their degradation products. dioxin20xx.org |
| Combustion Ion Chromatography | CIC | Involves high-temperature oxidation of the sample to convert fluorine to hydrogen fluoride (B91410), which is then quantified by ion chromatography. | Measures total organic fluorine, providing an aggregate measure of all fluorinated organic compounds present. norden.org |
| Liquid Chromatography-Mass Spectrometry/Mass Spectrometry | LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | A powerful tool for both targeted and non-targeted analysis of a wide range of fluorinated compounds. norden.org |
Risk Assessment:
The environmental risk assessment of fluorinated aromatic esters involves evaluating their potential for persistence, bioaccumulation, and toxicity (PBT). epa.gov The stability of the carbon-fluorine bond can lead to environmental persistence, meaning these compounds may resist degradation processes. nih.govportlandpress.com While data specific to this compound is scarce, the general behavior of fluorinated substances suggests that it may not readily biodegrade. regulations.gov
Bioaccumulation potential is another critical parameter. This refers to the ability of a substance to accumulate in living organisms. For fluorinated compounds, bioaccumulation can be influenced by factors such as chain length and the presence of functional groups. mst.dk The risk assessment process considers potential exposure pathways, including ingestion of contaminated water or food. mst.dk
Interactive Data Table: Key Parameters in Environmental Risk Assessment of Fluorinated Aromatic Esters
| Parameter | Description | Relevance for Fluorinated Aromatic Esters |
| Persistence | The ability of a substance to remain in the environment without degrading. | The strong C-F bond suggests potential for environmental persistence. nih.govportlandpress.com |
| Bioaccumulation | The accumulation of a substance in an organism from the surrounding environment. | Needs to be evaluated based on the specific structure of the ester. |
| Toxicity | The potential of a substance to cause adverse effects in living organisms. | Ecotoxicity studies on representative aquatic and terrestrial organisms are necessary. nih.gov |
| Mobility | The movement of a substance through environmental compartments (water, soil, air). | The physicochemical properties of the ester will determine its mobility. |
| Degradation Products | The substances formed from the breakdown of the parent compound. | Identification of potential degradation products is crucial as they may also be of environmental concern. |
Future research should focus on generating empirical data for specific fluorinated aromatic esters like this compound to refine these risk assessments. This includes studies on their biodegradability, bioaccumulation potential in different species, and long-term ecotoxicity. Such data are crucial for developing appropriate regulatory guidelines and ensuring the environmentally sound use of this class of compounds.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-fluoro-5-hydroxybenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step aromatic substitution or esterification reactions. For example, triazine intermediates (e.g., 2,4,6-trichlorotriazine) are often used to anchor hydroxyl or fluoro groups to the benzene ring, followed by esterification with methanol under controlled conditions . Key variables include temperature (e.g., 35°C for optimal coupling ), choice of base (DIPEA improves nucleophilic substitution efficiency ), and stoichiometric ratios. Lower yields may arise from incomplete substitution at the 3- or 5-positions due to steric hindrance from the methoxy group.
Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to separate impurities (e.g., unreacted precursors or hydroxylated byproducts) .
- NMR : Analyze , , and spectra to confirm structural integrity. For example, the fluorine atom at position 3 shows distinct coupling patterns in -NMR .
- Melting Point : Compare observed values (e.g., 38–42°C for structurally similar aldehydes ) with literature data.
Q. What are the critical storage conditions to prevent decomposition of this compound?
Store in airtight, light-resistant containers at –20°C to limit hydrolysis of the ester group. Avoid exposure to moisture, as the hydroxy group at position 5 may participate in unwanted dimerization or oxidation . For long-term stability, use desiccants like silica gel and monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected 1H^1\text{H}1H-NMR peaks) in this compound derivatives?
Contradictions often arise from tautomerism or residual solvents. For example:
- Tautomerism : The hydroxyl group may shift between enol and keto forms in polar solvents, altering peak splitting. Use deuterated DMSO to stabilize the dominant form .
- Solvent Artifacts : Residual acetone or DMF can produce overlapping signals. Conduct a thorough drying protocol or use high-purity deuterated solvents . Advanced 2D NMR techniques (e.g., HSQC, COSY) can clarify ambiguous assignments .
Q. What strategies optimize regioselectivity in fluorination and esterification steps during synthesis?
- Directing Groups : Introduce temporary protecting groups (e.g., methoxy at position 5) to guide fluorine substitution to position 3 .
- Catalytic Systems : Use Pd/Cu catalysts for C–F bond formation under milder conditions, reducing side reactions .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity; for example, microwave irradiation at 100°C reduces reaction time by 50% compared to conventional heating .
Q. How do pH and solvent polarity affect the stability and reactivity of this compound in aqueous solutions?
- pH Effects : Under acidic conditions (pH < 3), the ester group hydrolyzes to form 3-fluoro-5-hydroxybenzoic acid. Neutral or slightly basic conditions (pH 7–8) stabilize the ester but may promote hydroxyl group oxidation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but increase risk of nucleophilic attack on the ester. Non-polar solvents (e.g., toluene) are preferable for reactions requiring anhydrous conditions .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for this compound
| Method | Yield (%) | Key Conditions | Common Impurities | Reference |
|---|---|---|---|---|
| Triazine Intermediate | 65–75 | 35°C, DIPEA, 48 h | Unsubstituted triazines | |
| Direct Fluorination | 50–60 | Pd/Cu catalyst, 80°C, 24 h | Di-fluorinated byproducts | |
| Microwave-Assisted | 70–80 | 100°C, 12 h | Hydrolyzed ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
